molecular formula C32H31N7O3 B15244193 (E)-N-(3-(6-Amino-8-oxo-7-(4-phenoxyphenyl)-7H-purin-9(8H)-yl)phenyl)-4-((cyclopropylmethyl)amino)-N-methylbut-2-enamide

(E)-N-(3-(6-Amino-8-oxo-7-(4-phenoxyphenyl)-7H-purin-9(8H)-yl)phenyl)-4-((cyclopropylmethyl)amino)-N-methylbut-2-enamide

Cat. No.: B15244193
M. Wt: 561.6 g/mol
InChI Key: HJMLNYOGLXXBQY-IZZDOVSWSA-N
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Description

The compound (E)-N-(3-(6-Amino-8-oxo-7-(4-phenoxyphenyl)-7H-purin-9(8H)-yl)phenyl)-4-((cyclopropylmethyl)amino)-N-methylbut-2-enamide is a structurally complex molecule featuring a purine core substituted with a 4-phenoxyphenyl group at position 7 and a phenyl-linked enamide side chain modified with a cyclopropylmethylamino moiety. Key structural attributes include:

  • Purine backbone: A 6-amino-8-oxo purine system, which is a common pharmacophore in kinase inhibitors and nucleotide analogs.
  • 4-Phenoxyphenyl substituent: Enhances hydrophobic interactions and π-π stacking in target binding.
  • (E)-but-2-enamide side chain: Provides conformational rigidity and hydrogen-bonding capacity.
  • Cyclopropylmethylamino group: Introduces steric and electronic effects that may influence solubility and metabolic stability.

Properties

Molecular Formula

C32H31N7O3

Molecular Weight

561.6 g/mol

IUPAC Name

(E)-N-[3-[6-amino-8-oxo-7-(4-phenoxyphenyl)purin-9-yl]phenyl]-4-(cyclopropylmethylamino)-N-methylbut-2-enamide

InChI

InChI=1S/C32H31N7O3/c1-37(28(40)11-6-18-34-20-22-12-13-22)24-7-5-8-25(19-24)39-31-29(30(33)35-21-36-31)38(32(39)41)23-14-16-27(17-15-23)42-26-9-3-2-4-10-26/h2-11,14-17,19,21-22,34H,12-13,18,20H2,1H3,(H2,33,35,36)/b11-6+

InChI Key

HJMLNYOGLXXBQY-IZZDOVSWSA-N

Isomeric SMILES

CN(C1=CC=CC(=C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N)C(=O)/C=C/CNCC6CC6

Canonical SMILES

CN(C1=CC=CC(=C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N)C(=O)C=CCNCC6CC6

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with purine derivatives and enamide-containing molecules. Notable analogs include:

Table 1: Structural Features of Target Compound and Analogs
Compound Name/ID Purine Core 4-Phenoxyphenyl Substituent Enamide Side Chain Cyclopropyl Group
Target Compound Yes Yes Yes Yes
Example 19(5) from European Patent (EP) Yes Yes Yes No (Azetidinyl)
SAHA (Reference HDAC Inhibitor) No No No No
(7E)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-9-methyldec-7-enamide No No Yes No

Key Observations :

  • The EP compound (Example 19(5)) shares the purine core and phenoxyphenyl group but replaces the cyclopropylmethylamino with an azetidinyl ring, which may reduce steric hindrance but increase ring strain .
  • Enamide-containing compounds like the decenamide derivative lack the purine scaffold but share conformational rigidity, suggesting divergent biological targets.

Physicochemical and Pharmacokinetic Properties

Using similarity indexing methodologies (e.g., Tanimoto coefficient) , the target compound’s properties can be compared to analogs:

Table 2: Molecular and Pharmacokinetic Properties
Property Target Compound Example 19(5) SAHA Decenamide Analog
Molecular Weight (g/mol) ~600 (estimated) ~580 264 335
LogP (Predicted) ~3.5 ~3.2 1.5 2.8
H-Bond Donors 4 3 3 2
H-Bond Acceptors 8 9 4 4
Solubility (mg/mL) Low Moderate High Moderate

Key Observations :

  • The cyclopropyl group may improve metabolic stability compared to the azetidinyl analog, as cyclopropane rings are less prone to oxidative degradation .

Bioactivity and Target Profiling

Hierarchical clustering of bioactivity profiles (as in ) indicates that structurally related compounds often share modes of action :

  • Purine analogs : Likely target kinases or epigenetic regulators (e.g., HDACs, methyltransferases) due to nucleotide mimicry.
  • Enamide-containing compounds : Exhibit anti-inflammatory or anticancer activity via protein binding (e.g., tubulin inhibition).

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